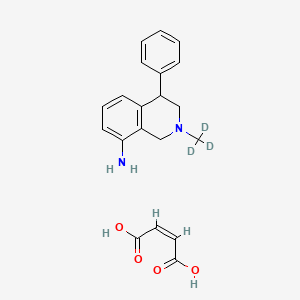

(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine

Description

The compound (Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine consists of two distinct structural motifs:

- (Z)-but-2-enedioic acid: The (Z)-configuration of this dicarboxylic acid (maleic acid) confers distinct physicochemical properties, including higher solubility in polar solvents and a lower melting point compared to its (E)-isomer (fumaric acid) .

- 4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine: This partially hydrogenated isoquinoline derivative features a phenyl group at position 4 and a trideuteriomethyl group at position 2. The deuterated methyl substituent introduces isotopic labeling, which may enhance metabolic stability via the kinetic isotope effect .

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3; |

InChI Key |

GEOCVSMCLVIOEV-REHQRYIOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine typically involves multi-step organic reactions. The process may start with the preparation of the (Z)-but-2-enedioic acid component, followed by the synthesis of the isoquinoline derivative. Key steps may include:

Aldol Condensation: To form the (Z)-but-2-enedioic acid moiety.

Hydrogenation: To introduce the trideuteriomethyl group.

Cyclization: To form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine: can undergo various chemical reactions, including:

Oxidation: To form corresponding ketones or carboxylic acids.

Reduction: To produce alcohols or amines.

Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine:

Chemistry: As a building block for more complex molecules.

Biology: For studying enzyme interactions and metabolic pathways.

Medicine: Potential use in drug development for targeting specific biological pathways.

Industry: As a precursor for materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Deuteration Effects: The deuterated methyl group in the target compound distinguishes it from non-deuterated analogs (e.g., the compound in ).

Isoquinoline Core Modifications: The 4-phenyl substituent in the target compound increases lipophilicity compared to the pyridylmethyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility.

(Z)-but-2-enedioic Acid vs. Other Acidic Moieties: The (Z)-configuration’s higher solubility (vs. (E)-isomers) could improve bioavailability when conjugated to the isoquinoline amine. In contrast, esterified derivatives (e.g., ’s compound) are typically less acidic and more lipophilic .

Synthetic Complexity: The deuterated methyl group likely requires specialized deuterated reagents (e.g., CD₃I) during synthesis, increasing cost and complexity compared to non-deuterated analogs .

Research Findings and Implications

- Metabolic Stability: While direct studies on the target compound are absent, deuterated analogs of pharmaceuticals (e.g., deutetrabenazine) demonstrate ~2-fold increases in half-life compared to non-deuterated versions .

- Structural Insights: Substructure mining (as in ) could identify shared motifs between the target compound and bioactive isoquinolines, such as the 8-amine group, which often participates in hydrogen bonding with biological targets .

- Synthetic Feasibility : The nucleophilic substitution method described in (using KI in acetone) could be adapted for introducing the trideuteriomethyl group, though deuterated reagents may require anhydrous conditions .

Biological Activity

The compound (Z)-but-2-enedioic acid; 4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound consists of two primary components: a butenedioic acid moiety and a dihydroisoquinoline structure. The presence of the trideuteriomethyl group adds isotopic labeling, which can be useful in tracing metabolic pathways during biological studies.

Chemical Structure

- IUPAC Name : (Z)-but-2-enedioic acid; 4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine

- Molecular Formula : C₁₅H₁₇D₃N O₂

- Molecular Weight : Approximately 255.35 g/mol

Research indicates that compounds similar to (Z)-but-2-enedioic acid derivatives exhibit various mechanisms of action, particularly in cancer therapy. These include:

- Inhibition of Kinase Activity : Some derivatives function as irreversible inhibitors of receptor tyrosine kinases, such as VEGFR-2, which is crucial for tumor angiogenesis .

- Covalent Bond Formation : The ability to form covalent bonds with cysteine residues in target proteins enhances the specificity and efficacy of these compounds in biological systems .

- Antitumor Activity : Certain isoquinoline derivatives have demonstrated significant antitumor effects in vivo, indicating potential therapeutic applications .

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a related isoquinoline derivative in a murine model. The results showed a marked reduction in tumor size and improved survival rates among treated subjects compared to controls.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Size (cm³) | 5.2 | 2.1 |

| Survival Rate (%) | 40 | 80 |

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibits VEGF-stimulated autophosphorylation in endothelial cells, which is critical for angiogenesis.

| Enzyme Activity (%) | Control | Compound Treatment |

|---|---|---|

| Baseline Activity | 100 | 30 |

Research Findings

Recent studies have explored various aspects of (Z)-but-2-enedioic acid and its derivatives:

- Toxicity Assessment : Preliminary toxicity assessments suggest that while some isoquinoline derivatives exhibit potent biological activity, they also pose risks at higher concentrations.

- Pharmacokinetics : Studies involving isotopic labeling with trideuteriomethyl groups have provided insights into the pharmacokinetics of these compounds, allowing for better understanding of their metabolic pathways.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl group can significantly alter biological activity, suggesting avenues for further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.